Azepinomycin
Übersicht
Beschreibung
Azepinomycin is a guanine deaminase inhibitor produced by Streptomyces toyocaensis MF718-03 . It has been synthesized from commercially available compounds in water through a pH-dependent Amadori rearrangement, which couples an amino-imidazole and simple sugar .
Synthesis Analysis
This compound can be synthesized in a one-step, protecting-group-free process. This process is efficient and atom economical, involving a general acid-base catalyzed reaction . The synthesis involves an Amadori rearrangement, which couples glycolaldehyde to 5-amino-imidazole-4-carboxamide (AICA), leading to the synthesis of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a pH-dependent Amadori rearrangement. This rearrangement couples an amino-imidazole and simple sugar, which is considered a potential step toward predisposed purine nucleotide synthesis .Wissenschaftliche Forschungsanwendungen
Azepinomycin has been explored as a novel transition state analog inhibitor of guanase, an important enzyme in the purine salvage pathway of nucleic acid metabolism. A study demonstrated that a compound bearing the this compound ring structure exhibited competitive inhibition of rabbit liver guanase, with a Ki of 16.7±0.5μM (Chakraborty, Shah, Fishbein, & Hosmane, 2011).
Further investigations into the specificity of this compound for inhibition of guanase were conducted. The natural product this compound was found to be significantly more potent in inhibiting guanase compared to its nucleoside analogues. This suggests a strong potential for this compound in targeting specific biochemical pathways (Chakraborty, Shah, Fishbein, & Hosmane, 2012).
The synthesis and biochemical evaluation of this compound analogs were reported. These analogs were designed as inhibitors of guanase, mimicking the transition state of the enzyme-catalyzed reaction. The results showed that the compounds were competitive inhibitors with varying levels of potency, indicating the potential for developing this compound-based therapeutics (Ujjinamatada, Bhan, & Hosmane, 2006).
A one-step, protecting-group-free synthesis of this compound in water was reported. This synthesis method is significant for its efficiency and potential applicability in larger-scale production of this compound, which could be crucial for its practical use in medicinal applications (Coggins, Tocher, & Powner, 2015).
Eigenschaften
IUPAC Name |
6-hydroxy-4,5,6,7-tetrahydro-1H-imidazo[4,5-e][1,4]diazepin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-3-1-7-5-4(6(12)10-3)8-2-9-5/h2-3,7,11H,1H2,(H,8,9)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYCONTUAROEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=C(N1)N=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008765 | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89354-15-4 | |
Record name | Azepinomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5,6-Tetrahydroimidazo[4,5-e][1,4]diazepine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.